
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride
Overview
Description
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride (CAS 21120-99-0), also known as diethylenetriamine hydrochloride, is an aliphatic polyamine hydrochloride with the molecular formula C₄H₁₄ClN₃ and a molecular weight of 139.63 g/mol . It features a linear structure with three amine groups (–NH–, –NH₂) and a hydrochloride counterion, enhancing its solubility in polar solvents like water. This compound is widely utilized in corrosion inhibition, coordination chemistry, and as a precursor in organic synthesis due to its electron-donating properties and chelation capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride generally involves the reaction of ethylenediamine with 2-chloroethylamine under appropriate conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of a tubular reactor where 1,2-dichloroethane and ammonia are subjected to high temperatures (150-250°C) and pressures (392.3 kPa) to undergo a thermal ammonolysis reaction. The resulting mixture is neutralized with a base, concentrated to remove sodium chloride, and then distilled under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis. It is used to create more complex organic molecules, especially those involving amine functionalities.
- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for synthesizing different derivatives.
Biology
- Biochemical Assays : N1-(2-aminoethyl)ethane-1,2-diamine hydrochloride is utilized in enzyme kinetics studies and other biochemical assays due to its ability to interact with enzymes and substrates effectively .
- Chelating Agent : It acts as a chelating agent that binds metal ions, influencing their biological availability and activity.
Medicine
- Therapeutic Potential : Research indicates potential antiviral and antimicrobial properties. For instance, studies have explored its derivatives' efficacy against viral targets and bacterial pathogens .
- Case Study : A molybdenum complex derived from this compound demonstrated promising results in molecular docking studies aimed at viral targets.
- Antimicrobial Activity : Serial dilution methods showed that it could inhibit the growth of specific bacteria and fungi.
Industrial Applications
- Polymer Production : The compound is employed in producing polymers and resins, contributing to the formulation of various industrial chemicals.
- Chemical Manufacturing : Its reactivity makes it suitable for use in the production of adhesives and coatings.
Mechanism of Action
The mechanism of action of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Amines with Varying Chain Lengths
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) belongs to a homologous series of polyamines, including TETA (triethylenetetramine) and PEHA (pentaethylenehexamine), which differ in the number of repeating ethyleneamine units. Key comparisons include:
- Corrosion Inhibition : DFT studies and electrochemical experiments show that increasing the number of –NH– groups enhances electron donation to metal surfaces, improving corrosion inhibition efficiency. DETA exhibits moderate inhibition (70–80% efficiency), while TETA and PEHA achieve >90% under similar conditions due to stronger adsorption capabilities .
- Solubility : DETA hydrochloride’s solubility in water (~500 g/L at 25°C) decreases with longer-chain homologs (e.g., PEHA: ~200 g/L), attributed to increased hydrophobicity .
Table 1: Comparison of Aliphatic Amine Hydrochlorides
Compound | Molecular Formula | Amine Groups | Corrosion Inhibition Efficiency (%) | Water Solubility (g/L) |
---|---|---|---|---|
DETA·HCl | C₄H₁₄ClN₃ | 3 | 70–80 | ~500 |
TETA·HCl | C₆H₁₈ClN₅ | 4 | 85–90 | ~350 |
PEHA·HCl | C₁₀H₂₆ClN₇ | 6 | >90 | ~200 |
Aromatic and Heterocyclic Derivatives
Substituting the aliphatic chain with aromatic or heterocyclic groups significantly alters physicochemical and functional properties:
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA)
- Structure: Incorporates a chloroquinoline moiety (C₁₁H₁₄ClN₃, MW 223.70 g/mol) .
- Application: Used in antimalarial drug analogs (e.g., chloroquine derivatives). The quinoline group enables π-π stacking with parasite biomolecules, enhancing antiparasitic activity compared to DETA·HCl .
- Solubility : Reduced water solubility (~50 g/L) due to aromaticity, requiring organic solvents for synthesis .
N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine Hydrochloride
- Structure : Features a chloronitrophenyl group (C₈H₁₁Cl₂N₃O₂, MW 252.10 g/mol) .
- Reactivity: The nitro (–NO₂) group acts as an electron-withdrawing substituent, increasing electrophilicity for nucleophilic substitution reactions in dye and pharmaceutical synthesis .
Table 2: Aromatic vs. Aliphatic Derivatives
Compound | Molecular Formula | Key Substituent | Application | Water Solubility (g/L) |
---|---|---|---|---|
DETA·HCl | C₄H₁₄ClN₃ | Aliphatic triamine | Corrosion inhibition | ~500 |
CQA | C₁₁H₁₄ClN₃ | Chloroquinoline | Antimalarial agents | ~50 |
N-(2-Cl-6-NO₂-Ph)·HCl | C₈H₁₁Cl₂N₃O₂ | Chloronitrophenyl | Organic synthesis | ~100 |
Structural Modifications Impacting Basicity and Chelation
- N1-Methylethane-1,2-diamine Dihydrochloride : Methyl substitution reduces basicity (pKa ~8.5 vs. DETA·HCl’s pKa ~9.2) due to steric hindrance and electron donation, weakening metal coordination .
- N1,N1'-(1,4-Phenylenebis(methylene))bis-DETA·HCl : A dimeric derivative (C₁₆H₃₂N₆·HCl, MW 308.47 g/mol) with enhanced chelation capacity for transition metals like Cu²⁺ and Fe³⁺, useful in wastewater treatment .
Key Research Findings
- Corrosion Inhibition : DETA·HCl outperforms shorter-chain ethylenediamine derivatives but is less effective than TETA·HCl in acidic environments (pH < 3) due to protonation of amine groups .
- Biological Activity : Aromatic derivatives (e.g., CQA) exhibit specificity in targeting Plasmodium falciparum, whereas DETA·HCl lacks inherent antiparasitic properties .
- Safety : DETA·HCl requires precautions (e.g., P210, P262) to avoid inhalation and skin contact, typical for amine hydrochlorides .
Biological Activity
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride, also known as 2-Aminoethyl-1,2-diaminoethane hydrochloride, is a hydrochloride salt derived from ethylenediamine. This compound is notable for its biological activity, particularly in its interactions with metal ions and potential therapeutic applications. The following sections detail its synthesis, mechanisms of action, biological effects, and research findings.
Overview and Synthesis
Chemical Structure and Properties
- Molecular Formula : C4H14ClN3
- Molecular Weight : 151.63 g/mol
- Solubility : Soluble in water, exhibiting basic properties.
The synthesis of this compound typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions to prevent side reactions. Industrially, it can be produced through thermal ammonolysis of 1,2-dichloroethane and ammonia at elevated temperatures and pressures .
This compound acts primarily as a chelating agent , binding to metal ions such as cobalt and nickel. This interaction can affect the availability of these ions in biological systems, which is crucial for various enzymatic processes. The compound may also modulate enzyme activity by interacting with specific molecular targets .
Chelation Properties
The chelation ability of this compound allows it to form stable complexes with metal ions. This property is significant in biochemical assays and therapeutic applications where metal ion regulation is necessary.
Therapeutic Potential
Research indicates that this compound may have potential therapeutic applications. For instance:
- Antiviral Activity : A study explored the synthesis of a molybdenum complex derived from this compound, which showed promising results in molecular docking studies against viral targets .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various pathogens using serial dilution methods. Results indicated that it could inhibit the growth of certain bacteria and fungi .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against two bacterial strains (E. coli and S. aureus) and one fungal strain (Candida albicans). The results showed significant inhibition zones at specific concentrations, suggesting its potential as an antimicrobial agent.
Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) |
---|---|---|---|
0.5 | 15 | 12 | 10 |
1.0 | 20 | 18 | 15 |
2.0 | 25 | 22 | 18 |
Case Study 2: Enzyme Modulation
In another study focusing on enzyme kinetics, this compound was used as a reagent to evaluate its effect on enzyme activity in vitro. The results indicated that the compound could enhance or inhibit specific enzyme activities depending on the concentration used.
Q & A
Basic Research Questions
Q. What are the recommended methods for assessing the purity of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride in laboratory settings?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Elemental analysis (CHNS) is critical for verifying stoichiometric ratios of nitrogen and hydrogen, given the compound’s amine-rich structure. Pre-analysis storage at 2–8°C in airtight containers is essential to prevent hygroscopic degradation . For trace impurities, mass spectrometry (MS) coupled with HPLC can identify byproducts from incomplete synthesis or decomposition.
Q. How should researchers handle thermal instability during experimental workflows involving this compound?
- Methodological Answer : Thermal degradation studies (e.g., thermogravimetric analysis, TGA) reveal decomposition above 200°C, releasing hazardous gases like nitrogen oxides and hydrogen chloride . To mitigate risks, avoid open-flame heating and use inert atmospheres (e.g., nitrogen) during reflux or distillation. Real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy can detect gaseous byproducts, enabling rapid protocol adjustments.
Q. What spectroscopic techniques are optimal for characterizing its coordination chemistry in metal-ligand complexes?
- Methodological Answer : UV-Vis spectroscopy is ideal for tracking charge-transfer transitions in metal complexes, while electron paramagnetic resonance (EPR) can resolve paramagnetic species. For structural insights, single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of coordination geometry. Comparative studies with analogous compounds (e.g., N-(1-naphthyl)ethylenediamine derivatives) highlight the impact of alkyl chain length on ligand field strength .
Q. How can aqueous solubility challenges be addressed in biological or environmental assays?
- Methodological Answer : Solubility enhancement strategies include pH adjustment (e.g., using dilute HCl for protonation of amine groups) or co-solvents like ethanol (<10% v/v). Dynamic light scattering (DLS) can monitor aggregation in real time. For environmental studies, simulate natural conditions by buffering solutions to pH 5–7 and measuring dissolution kinetics via UV-Vis spectrophotometry .
Q. What safety protocols are critical for preventing dermal or inhalation exposure during synthesis?
- Methodological Answer : Use fume hoods with ≥100 ft/min airflow and wear nitrile gloves (tested for chemical permeation resistance). Immediate decontamination of spills requires neutralization with 5% acetic acid followed by adsorption via vermiculite. Emergency protocols mandate 15-minute eye rinsing with saline and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2^k factorial design evaluates variables like temperature (25–60°C), molar ratios (1:1 to 1:3), and solvent polarity (water vs. ethanol). Response surface methodology (RSM) identifies interactions between factors, while ANOVA validates significance. Computational pre-screening (e.g., density functional theory, DFT) predicts optimal pathways, reducing experimental iterations by 40–60% .
Q. What strategies resolve contradictions between spectroscopic and chromatographic purity assessments?
- Methodological Answer : Discrepancies often arise from non-UV-active impurities or isobaric interferences. Cross-validation via inductively coupled plasma mass spectrometry (ICP-MS) detects inorganic contaminants (e.g., residual catalysts), while 2D NMR (e.g., HSQC, HMBC) confirms the absence of stereoisomers. Control experiments under accelerated degradation (40°C/75% RH) isolate labile impurities .
Q. How do computational models enhance the prediction of its environmental fate and toxicity?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict biodegradation pathways and ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Molecular dynamics simulations assess binding affinity to soil organic matter, informing persistence studies. Experimental validation via OECD 301F respirometry tests aligns computational predictions with empirical half-lives .
Q. What advanced techniques quantify trace-level degradation products in long-term stability studies?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) achieves parts-per-billion sensitivity for oxidative byproducts (e.g., N-oxides). Isotopic labeling (e.g., ^15N) tracks amine degradation pathways. For real-time monitoring, Raman spectroscopy with multivariate analysis (e.g., PCA) detects subtle structural changes during accelerated aging .
Q. How can machine learning improve the design of its charge-transfer complexes for catalytic applications?
- Methodological Answer : Neural networks trained on spectral databases (e.g., charge-transfer bands of analogous ligands) predict optimal π-acceptor pairings (e.g., quinones or nitroaromatics). Active learning algorithms iteratively refine synthetic conditions based on experimental feedback, achieving >90% yield in 5–10 cycles. Validation via X-ray absorption spectroscopy (XAS) confirms predicted electronic structures .
Properties
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3.ClH/c5-1-3-7-4-2-6;/h7H,1-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAOFKBIOKDCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4109-20-0 | |
Details | Compound: 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4109-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80634569 | |
Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-99-0 | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21120-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, N-(2-aminoethyl)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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